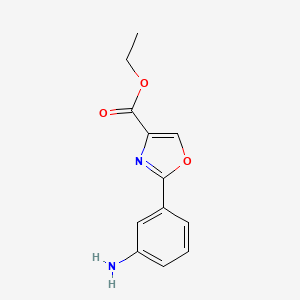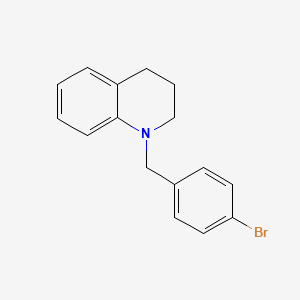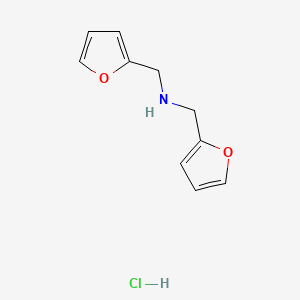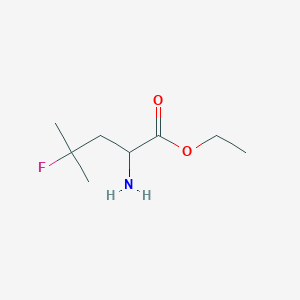![molecular formula C17H15NO2S B3163672 [2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol CAS No. 885279-89-0](/img/structure/B3163672.png)
[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol
Overview
Description
[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol is an organic compound that features a thiazole ring substituted with a benzyloxyphenyl group and a methanol group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitMonoamine Oxidase B (MAO-B) . MAO-B is an enzyme involved in the breakdown of dopamine in the brain, and its inhibition can lead to increased levels of dopamine, which may be beneficial in conditions like Parkinson’s disease .
Mode of Action
It has been suggested that the compound may act as a competitive and reversible inhibitor of mao-b . This means that it binds to the active site of the enzyme, preventing it from interacting with its usual substrates, but can be displaced from the active site, allowing the enzyme to resume its normal function .
Biochemical Pathways
By inhibiting mao-b, the compound could potentially affect the metabolism of dopamine, leading to increased levels of this neurotransmitter in the brain . This could have downstream effects on various neurological processes, including mood regulation and motor control .
Pharmacokinetics
It has been suggested that similar compounds have appropriate blood-brain barrier (bbb) permeability , which is crucial for drugs intended to act on targets within the central nervous system.
Result of Action
By inhibiting mao-b and potentially increasing dopamine levels, the compound could have various effects at the cellular level, including altering signal transduction pathways and affecting gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol typically involves the Hantzsch thiazole synthesis. This method includes the reaction of α-haloketones with thioamides. For instance, 2-(4-benzyloxyphenyl)-4-methylthiazole-5-carbothioamide can be synthesized and then reacted with various α-haloketones to yield the desired thiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol undergoes several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Benzyloxyphenyl acetic acid.
Reduction: Benzyloxyphenyl ethanol.
Substitution: Various substituted benzyloxyphenyl derivatives.
Scientific Research Applications
[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as Parkinson’s.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzyloxy-5-hydroxyl-phenyl)benzothiazole: Known for its MAO-B inhibitory activity and potential use in treating Parkinson’s disease.
4-Benzyloxyphenylacetic acid: Used in various chemical reactions and as an intermediate in organic synthesis.
Uniqueness
[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[2-(4-phenylmethoxyphenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-10-15-12-21-17(18-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-9,12,19H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEIMXRFSVCJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CS3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


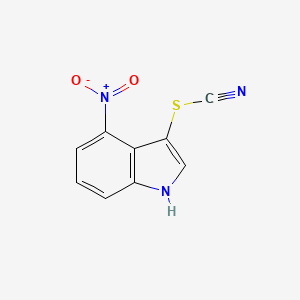
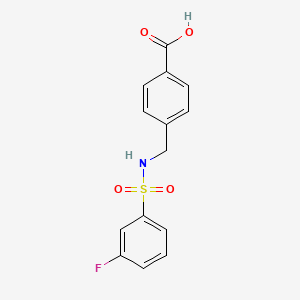
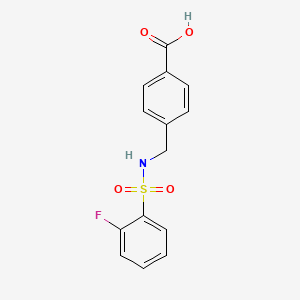
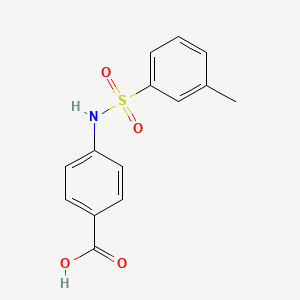
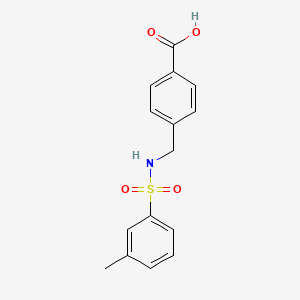
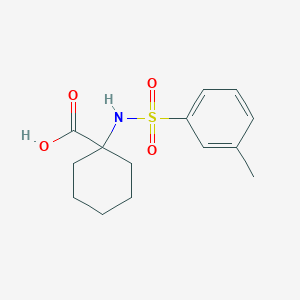

![3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid](/img/structure/B3163660.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole](/img/structure/B3163664.png)
